molecular formula C13H20N4 B1480287 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098086-04-3

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B1480287
CAS RN: 2098086-04-3
M. Wt: 232.32 g/mol
InChI Key: MNXPQLBMCUTRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 2098134-15-5 . It is a solid substance with a molecular weight of 218.3 .


Molecular Structure Analysis

The molecular structure of “4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” can be represented by the InChI Code: 1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine”. Below are some unique applications, each with a detailed section:

Medicinal Chemistry

Pyrimidine derivatives like 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine are widely studied as privileged scaffolds in medicinal chemistry due to their broad applications in drug discovery programs. These compounds have led to FDA-approved drugs for various treatments .

Anticancer Activity

Some pyrimidine derivatives have been evaluated for their in vitro antitumor activity against various cancer cell lines, showing promise as potential anticancer agents .

Antibacterial and Antimicrobial Activity

Pyrimidine derivatives have demonstrated diverse biological activities, including antibacterial and antimicrobial effects, which are crucial in developing new therapeutic agents .

Neuroprotective Properties

Recent studies have revealed that certain pyrimidine hybrid compounds possess neuroprotective and anti-inflammatory properties, which could be beneficial in treating neurological disorders .

Inhibition of Protein Kinases

These compounds exert their anticancer potential by inhibiting protein kinases, essential enzymes for controlling cell growth and metabolism .

Plant Growth Regulation

Pyrimidine derivatives are also used in plant growth regulatory activities, showcasing their versatility beyond pharmaceutical applications .

Future Directions

The future research directions could involve further exploration of the potential biological activities of “4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and its derivatives, including their potential roles in neuroprotection and anti-inflammatory processes . Additionally, more detailed studies on the synthesis, chemical reactions, and physical and chemical properties of this compound could provide valuable insights.

properties

IUPAC Name

4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXPQLBMCUTRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 4
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 6
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.